molecular formula C15H18FN3O2 B2412175 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine CAS No. 2415468-57-2

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine

Cat. No. B2412175
CAS RN: 2415468-57-2
M. Wt: 291.326
InChI Key: KZCUEYYJKMRUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a chemical compound with potential applications in scientific research. It is a piperazine derivative with a cyclopropane carbonyl group and a fluoro-methylpyridine carbonyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is not fully understood. However, it is believed to act as a selective ligand for certain receptors, such as the dopamine D3 receptor and the sigma-1 receptor. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine can affect various biochemical and physiological processes. For example, the compound has been shown to decrease the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. The compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, the compound has been shown to modulate calcium signaling in cells, which may have implications for its use in studying cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine in lab experiments is its selectivity for certain receptors, which allows for more specific and targeted studies. Additionally, the compound has been shown to have good solubility in various solvents, which makes it easier to work with in lab settings. However, one limitation of using the compound is its potential toxicity, which may require careful handling and safety precautions.

Future Directions

There are several potential future directions for research on 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. One direction is to further investigate the mechanism of action of the compound and its effects on various cellular and physiological processes. Another direction is to explore the potential therapeutic applications of the compound, such as in the treatment of addiction, stroke, and traumatic brain injury. Additionally, future research could focus on developing new derivatives of the compound with improved selectivity and efficacy.

Synthesis Methods

Several methods have been reported for the synthesis of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. One of the methods involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine, followed by the reaction with piperazine in the presence of N,N-dimethylformamide. Another method involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl isocyanate in the presence of triethylamine, followed by the reaction with piperazine in the presence of tetrahydrofuran. The purity and yield of the compound depend on the reaction conditions and the purification method used.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has potential applications in scientific research as a tool compound for studying the function of certain proteins and receptors. For example, the compound has been used to study the role of the dopamine D3 receptor in addiction and reward-related behaviors. The compound has also been used to study the function of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cellular stress response.

properties

IUPAC Name

cyclopropyl-[4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-10-8-12(16)9-17-13(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCUEYYJKMRUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N2CCN(CC2)C(=O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine

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